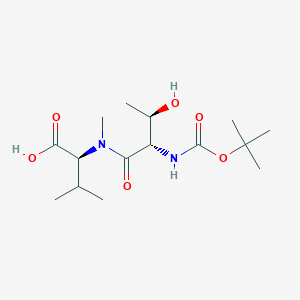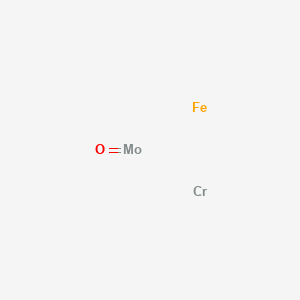
chromium;iron;oxomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium;iron;oxomolybdenum is a complex compound that combines the properties of chromium, iron, and oxomolybdenum. Each of these elements contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, iron is a fundamental component in many alloys, and oxomolybdenum is recognized for its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium;iron;oxomolybdenum typically involves high-temperature methods. One common approach is the direct reaction of molybdenum or molybdenum oxide with elemental carbon in an atmosphere of hydrogen, in a vacuum, or in the presence of hydrocarbon gases at temperatures ranging from 1200°C to 2000°C . This method ensures the formation of a stable compound with the desired properties.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electric furnaces. The process includes the smelting of chromium, iron, and molybdenum ores, followed by the reduction of these metals in the presence of carbon. This method allows for the large-scale production of the compound, which is essential for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium;iron;oxomolybdenum undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, iron, and oxomolybdenum, each of which has distinct chemical behaviors.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxygen or other oxidizing agents.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide are commonly used to reduce oxomolybdenum compounds.
Substitution Reactions: Ligand exchange reactions involving chloride or sulfate ions are typical for chromium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of chromium can lead to the formation of chromium(VI) compounds, while reduction of oxomolybdenum can produce molybdenum carbide .
Wissenschaftliche Forschungsanwendungen
Chromium;iron;oxomolybdenum has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which chromium;iron;oxomolybdenum exerts its effects involves several molecular targets and pathways:
Chromium: Enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways.
Iron: Plays a crucial role in oxygen transport and electron transfer reactions.
Oxomolybdenum: Acts as a catalyst in redox reactions, facilitating the activation of various bonds and the reduction of functional groups.
Vergleich Mit ähnlichen Verbindungen
Chromium;iron;oxomolybdenum can be compared with other similar compounds, such as:
Chromium Carbide: Known for its hardness and resistance to wear.
Iron Molybdate: Used as a catalyst in the production of formaldehyde.
Molybdenum Carbide: Recognized for its catalytic properties in hydrogen production.
The uniqueness of this compound lies in its combination of properties from chromium, iron, and oxomolybdenum, making it versatile and valuable in various applications.
Eigenschaften
CAS-Nummer |
148595-73-7 |
|---|---|
Molekularformel |
CrFeMoO |
Molekulargewicht |
219.79 g/mol |
IUPAC-Name |
chromium;iron;oxomolybdenum |
InChI |
InChI=1S/Cr.Fe.Mo.O |
InChI-Schlüssel |
BFWUKHWBSHMLGA-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Cr].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)



![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
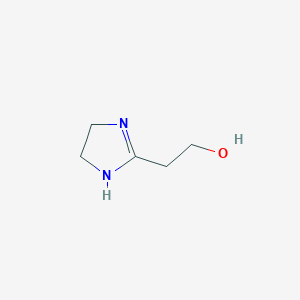
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
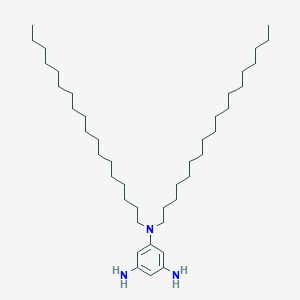
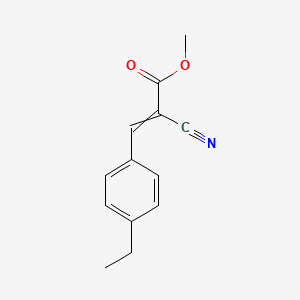

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
